3-Piperidinopropiophenone hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROGEVVNHGHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237193 | |
| Record name | 3-Piperidinopropiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-06-6 | |
| Record name | 3-Piperidinopropiophenone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinopropiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidinopropiophenone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Piperidinopropiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-benzoylethyl)piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-PHENYL-3-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHK6YP2A9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-Piperidinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperidinopropiophenone hydrochloride is a chemical compound classified as a Mannich base. Structurally, it features a piperidine ring linked to a propiophenone backbone. This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[][2] Its hydrochloride salt form enhances stability and improves its solubility in aqueous media, facilitating its application in laboratory and industrial settings.[2] This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and analytical workflows.
Physicochemical Properties
The basic physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO·HCl | [][3] |
| Molecular Weight | 253.77 g/mol | [][3][4] |
| Appearance | White to off-white solid | [] |
| Melting Point | 185-190 °C | [] |
| pKa (Predicted) | 8.78 ± 0.10 | |
| Solubility | Slightly soluble in water and methanol. | [] |
Synthesis Pathway: The Mannich Reaction
3-Piperidinopropiophenone is synthesized via a classic organic reaction known as the Mannich reaction. This three-component condensation involves an enolizable ketone (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine). The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the ketone to yield the final β-amino carbonyl compound, or Mannich base.[5][6]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are presented below. These protocols are based on established analytical techniques for amine hydrochlorides and similar pharmaceutical compounds.
Determination of pKa via Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms of the amine. Potentiometric titration is a highly accurate method for its determination.[7]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of purified water to achieve a concentration of approximately 1 mM.[8][9]
-
Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Ionic Strength Adjustment: Add a sufficient amount of a neutral salt, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[8]
-
Titration Procedure:
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined at the half-equivalence point, which is the point on the curve where half of the amine hydrochloride has been neutralized. This corresponds to the inflection point of the titration curve.[7]
-
Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[10][11]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of flasks containing a known volume of purified water (or other relevant aqueous buffers).[11]
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved material.[12]
-
-
Quantification:
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
Conclusion
This technical guide has provided a detailed overview of the core basic properties of this compound, a compound of significant interest in pharmaceutical synthesis. The presented data and experimental protocols offer a valuable resource for researchers and professionals in drug development, enabling a more informed approach to its handling, formulation, and application. The provided visualizations of the synthetic pathway and analytical workflows further clarify these fundamental concepts.
References
- 2. CAS 886-06-6: this compound [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Unraveling the Enigmatic Mechanism of 3-Piperidinopropiophenone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Piperidinopropiophenone hydrochloride, also known by synonyms such as α-Piperidinopropiophenone (PIPP), is a synthetic cathinone derivative. While comprehensive pharmacological data remains limited, emerging evidence points towards a mechanism of action involving the modulation of the dopaminergic system. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its effects on dopamine transporter gene expression and associated behavioral outcomes. This document provides a detailed overview of the available data, experimental methodologies, and visual representations of the implicated pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
This compound is a compound belonging to the synthetic cathinone class, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant. Synthetic cathinones are known for their psychostimulant effects, which are primarily mediated through their interaction with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). While many synthetic cathinones act as transporter inhibitors or releasing agents, the precise mechanism of this compound (PIPP) appears to involve a distinct action on gene expression.
This guide provides an in-depth analysis of the currently available scientific literature concerning the mechanism of action of this compound.
Mechanism of Action: Modulation of the Dopaminergic System
The primary evidence for the mechanism of action of 3-Piperidinopropiopiophenone hydrochloride stems from a study investigating its abuse potential. This research indicates that the compound exerts its effects by influencing the dopaminergic system, not through direct binding and inhibition or reversal of the dopamine transporter, but by downregulating its gene expression.
Effect on Dopamine Transporter (DAT) Gene Expression
In a key study, administration of α-Piperidinopropiophenone (PIPP) to mice resulted in a significant reduction of dopamine transporter (DAT) mRNA in the striatum. This suggests that PIPP may trigger intracellular signaling cascades that lead to a decrease in the transcription of the Slc6a3 gene, which codes for DAT. A reduction in DAT expression would lead to decreased clearance of dopamine from the synaptic cleft, thereby prolonging the action of dopamine and leading to enhanced dopaminergic neurotransmission. This sustained increase in synaptic dopamine is a plausible mechanism for the rewarding effects observed with the compound.
Quantitative Data
The following table summarizes the key quantitative findings from the pivotal study on α-Piperidinopropiophenone (PIPP).
| Parameter | Compound | Dose | Effect | Species/Tissue | Reference |
| Dopamine Transporter (DAT) mRNA Expression | α-Piperidinopropiophenone (PIPP) | 30 mg/kg | Reduced expression | Mouse Striatum | |
| Conditioned Place Preference (CPP) | α-Piperidinopropiophenone (PIPP) | 10 mg/kg | Induced CPP | Mouse | |
| Conditioned Place Preference (CPP) | α-Piperidinopropiophenone (PIPP) | 30 mg/kg | Induced CPP | Mouse |
Experimental Protocols
Conditioned Place Preference (CPP)
This protocol is a generalized procedure based on standard methods for assessing the rewarding effects of a substance.
Objective: To determine if this compound has rewarding properties by measuring the animal's preference for an environment previously paired with the drug.
Apparatus: A standard three-chamber CPP apparatus with two larger, distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller, neutral central chamber.
Procedure:
-
Habituation (Day 1): Mice are allowed to freely explore all three chambers of the apparatus for a 15-minute period to acclimatize to the environment. Baseline preference for each chamber is recorded.
-
Conditioning (Days 2-5):
-
On drug-pairing days (e.g., Days 2 and 4), mice are administered this compound (e.g., 10 or 30 mg/kg, i.p.) and immediately confined to one of the conditioning chambers for 30 minutes.
-
On vehicle-pairing days (e.g., Days 3 and 5), mice are administered a saline vehicle and confined to the opposite conditioning chamber for 30 minutes. The assignment of drug-paired chambers is counterbalanced across subjects.
-
-
Preference Test (Day 6): The partitions to the conditioning chambers are removed, and the mice are placed in the central chamber and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
Quantitative Real-Time PCR (qRT-PCR) for DAT mRNA Expression
This protocol is a generalized procedure for quantifying mRNA levels.
Objective: To measure the relative expression level of dopamine transporter (DAT) mRNA in the striatum of mice treated with this compound.
Procedure:
-
Tissue Collection and RNA Extraction: Following the final treatment, mice are euthanized, and the striatum is rapidly dissected and frozen. Total RNA is extracted from the tissue using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR: The relative expression of DAT mRNA is quantified using a real-time PCR system. The reaction mixture includes the cDNA template, forward and reverse primers specific for the DAT gene, and a fluorescent DNA-binding dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative expression of the DAT gene is calculated using the 2-ΔΔCT method.
Visualizations
Signaling Pathway
An In-depth Technical Guide to 3-Piperidinopropiophenone Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Piperidinopropiophenone hydrochloride, a key pharmaceutical intermediate, holds a significant place in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic protocols. The document elucidates the compound's physicochemical properties, spectroscopic data, and its pivotal role in the development of important drugs. Experimental methodologies are presented with clarity, and logical relationships are visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, with the CAS number 886-06-6, is a crystalline solid belonging to the piperidine class of compounds.[1] It is structurally characterized by a piperidine ring linked to a propiophenone backbone. This compound is primarily recognized as a crucial precursor in the synthesis of several pharmaceuticals, most notably the anti-Parkinsonian drugs Trihexyphenidyl and Cycrimine.[2] Its synthesis is a classic example of the Mannich reaction, a fundamental three-component condensation reaction in organic chemistry.[3] While not typically used as a therapeutic agent itself, its role as a building block makes its synthesis and characterization a subject of importance in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, simplifying its handling and application in synthetic processes.[1]
Discovery and Historical Context
The conceptual foundation for the synthesis of this compound lies in the groundbreaking work of German chemist Carl Mannich. In 1917, Mannich reported a novel three-component condensation reaction involving an active hydrogen compound, formaldehyde, and an amine, a reaction that now bears his name.[3] This reaction proved to be a versatile method for the synthesis of β-amino ketones, also known as Mannich bases.
The historical significance of this compound is therefore not in its direct therapeutic application, but in its enabling role in the discovery and industrial production of medications that have had a profound impact on the management of neurological disorders.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and toxicological properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO·HCl | [1] |
| Molecular Weight | 253.77 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [] |
| Melting Point | 192-193 °C | [6] |
| Solubility | Slightly soluble in water and methanol | [] |
| LD50 (intraperitoneal, mouse) | 61 mg/kg | [6] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic 1H and 13C Nuclear Magnetic Resonance (NMR) data.
Table 2: NMR Spectroscopic Data
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| 7.95-8.05 (m, 2H) | Aromatic (ortho) |
| 7.40-7.60 (m, 3H) | Aromatic (meta, para) |
| 3.40 (t, 2H) | -CH₂-N |
| 3.25 (t, 2H) | -CO-CH₂- |
| 2.80-3.00 (m, 4H) | Piperidine (α-CH₂) |
| 1.60-1.80 (m, 6H) | Piperidine (β,γ-CH₂) |
Note: NMR data is compiled from typical values and may vary slightly based on solvent and experimental conditions.
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Mannich reaction.
Synthesis via Mannich Reaction
This procedure involves the three-component condensation of acetophenone, formaldehyde, and piperidine hydrochloride.
Reactants:
-
Acetophenone
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Ethanol (solvent)
-
Hydrochloric acid (catalyst)
Procedure:
-
A mixture of acetophenone, paraformaldehyde, and piperidine hydrochloride is prepared in absolute ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for a period of 2-4 hours.
-
After cooling, the solvent is partially removed under reduced pressure.
-
The resulting crude product is precipitated, often by the addition of a non-polar solvent like diethyl ether.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried.
-
Recrystallization from a suitable solvent system, such as ethanol/acetone, affords the purified this compound.[6]
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of 3-Piperidinopropiophenone HCl.
Mechanism of Action and Signaling Pathways
As an intermediate, this compound is not known to have a specific, well-characterized mechanism of action or to modulate specific signaling pathways in a therapeutic context. Its biological effects are generally considered in the context of its cytotoxicity at higher concentrations.[1] The pharmacological activity of interest arises from the compounds synthesized from it.
For instance, Trihexyphenidyl, derived from this intermediate, acts as a non-selective muscarinic acetylcholine receptor antagonist. It exerts its effects by blocking the action of acetylcholine in the central nervous system, which is a key strategy in managing the symptoms of Parkinson's disease.
Diagram 2: General Mannich Reaction Mechanism
Caption: The general mechanism of the Mannich reaction.
Conclusion
This compound is a compound of significant historical and practical importance in the field of medicinal chemistry. While its discovery is rooted in the early 20th-century explorations of the Mannich reaction, its enduring relevance lies in its role as an indispensable intermediate for the synthesis of anticholinergic drugs. This guide has provided a detailed overview of its history, synthesis, and characterization, offering valuable insights for professionals engaged in drug discovery and development. The experimental protocols and mechanistic diagrams presented herein serve as a practical resource for the scientific community.
References
Synthesis and Characterization of 3-Piperidinopropiophenone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Piperidinopropiophenone hydrochloride (CAS RN: 886-06-6), a valuable intermediate in pharmaceutical synthesis. The document details the synthetic protocol via the Mannich reaction and outlines the analytical methods for its characterization, supported by spectral data.
Introduction
This compound is a beta-amino ketone that serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a propiophenone core and a piperidine moiety, makes it a versatile building block. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in subsequent reaction steps. This guide presents a detailed methodology for its preparation and comprehensive characterization data to ensure identity and purity.
Synthesis
The synthesis of this compound is primarily achieved through the Mannich reaction. This well-established three-component condensation reaction involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2]
Reaction Scheme
The overall reaction is as follows:
Acetophenone + Formaldehyde + Piperidine → 3-Piperidinopropiophenone → this compound
Experimental Protocol
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Acetone
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone, piperidine hydrochloride, and paraformaldehyde in equimolar amounts.
-
Solvent and Catalyst: Add 95% ethanol to the flask to serve as the reaction solvent. Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Crystallization: Slowly add acetone to the cooled reaction mixture to induce crystallization of the product. The mixture may be further cooled in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with cold acetone and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound crystals in a vacuum oven.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected results.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₂₀ClNO |
| Molecular Weight | 253.77 g/mol [2] |
| Melting Point | 185-190 °C[] |
| Solubility | Slightly soluble in water and methanol[] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon NMR spectrum indicates the number and types of carbon atoms present.
Note: Specific chemical shift and coupling constant data from experimental results should be tabulated here upon acquisition.
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch |
| ~1680 | C=O (ketone) stretch |
| ~1590, 1450 | C=C (aromatic) stretch |
| ~1100 | C-N stretch |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 217.15 (for the free base, C₁₄H₁₉NO)
-
Expected [M+H]⁺: m/z = 218.16
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of 3-Piperidinopropiophenone HCl.
Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
Safety Information
This compound is harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound via the Mannich reaction and outlines the necessary characterization techniques to ensure its identity and purity. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
An In-depth Technical Guide to 3-Piperidinopropiophenone Hydrochloride (CAS Number: 886-06-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperidinopropiophenone hydrochloride, with the CAS number 886-06-6, is a Mannich base derived from acetophenone. This compound and its derivatives have garnered interest in medicinal chemistry due to their potential biological activities. It serves as a versatile precursor in the synthesis of various pharmaceutical compounds and has been investigated for its antibacterial, antifungal, and antitumor properties.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, facilitating its use in laboratory settings.[2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, spectral data, and biological activities, presented in a format tailored for researchers and drug development professionals.
Physicochemical Properties
This compound is typically a white to off-white solid.[3] Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 886-06-6 | [2] |
| Molecular Formula | C₁₄H₁₉NO·HCl | [4] |
| Molecular Weight | 253.77 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 192-193 °C | [5] |
| Solubility | Soluble in methanol (slightly), water (slightly), and organic solvents. | [2][3] |
| Boiling Point | 345.4 °C at 760 mmHg | [5] |
| Density | 1.029 g/cm³ | [5] |
| Flash Point | 127.1 °C | [5] |
Synthesis
This compound is synthesized via the Mannich reaction, a three-component condensation involving acetophenone, formaldehyde, and piperidine hydrochloride.[6]
Experimental Protocol: Mannich Reaction
This protocol describes the synthesis of this compound.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Acetone
Procedure:
-
In a round-bottom flask, combine equimolar amounts of acetophenone, paraformaldehyde, and piperidine hydrochloride in 95% ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for a suitable duration (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography.[6]
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may crystallize out upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Filter the crude product and wash with a small amount of cold ethanol.
-
For purification, recrystallize the product from a mixture of hot ethanol and acetone.[7]
-
Dry the purified crystals under vacuum to obtain this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The protons of the piperidine ring and the aliphatic chain connecting the two moieties would appear in the upfield region. The methylene protons adjacent to the carbonyl group and the nitrogen atom would likely be deshielded and appear as multiplets.
-
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the downfield region (around 200 ppm). The aromatic carbons would resonate between 120-140 ppm. The aliphatic carbons of the piperidine ring and the ethyl chain would appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1685 | C=O stretching (aryl ketone) |
| ~1600, ~1450 | C=C stretching (aromatic ring) |
| ~1100 | C-N stretching (amine) |
Mass Spectrometry (MS)
In Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation pattern helps in confirming the molecular structure. The molecular ion peak [M]⁺ would be observed, and common fragmentation would involve cleavage at the bonds adjacent to the carbonyl group and the nitrogen atom. The base peak is often the result of a stable fragment, such as the tropylium ion or fragments containing the piperidine ring.
Biological Activities and Mechanism of Action
This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities.
Antibacterial and Antifungal Activity
Mannich bases, in general, are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to interact with microbial cell walls and membranes, leading to disruption of cellular integrity.[8] The lipophilic nature of the piperidine ring can facilitate the passage of the molecule through the cell membrane.
Antitumor Activity and Cytotoxicity
This compound has demonstrated cytotoxicity against Jurkat cells, a human T-lymphocyte cell line.[1] The antitumor activity of piperidine-containing compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a method to assess the cytotoxicity of this compound against Jurkat cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
96-well microtiter plates
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Potential Signaling Pathway for Antitumor Activity
While a specific signaling pathway for this compound has not been definitively elucidated, many piperidine derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the modulation of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[4][9] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins (like Bax) and the inactivation of anti-apoptotic proteins (like Bcl-2), resulting in the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
Conclusion
This compound is a compound with significant potential in medicinal chemistry, primarily as a building block for more complex molecules and for its intrinsic biological activities. The data presented in this guide, from its fundamental physicochemical properties to its synthesis and potential mechanisms of action, provide a solid foundation for researchers and drug development professionals. Further investigation into its specific molecular targets and signaling pathways will be crucial for fully elucidating its therapeutic potential. The detailed experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of this and related compounds.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 9. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Piperidinopropiophenone HCl
An In-depth Technical Guide to 3-Piperidinopropiophenone Hydrochloride
Introduction
This compound (CAS No. 886-06-6) is a piperidine derivative recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds.[1][] Structurally, it features a piperidine ring connected to a propiophenone moiety.[1] This compound is of significant interest to researchers in medicinal chemistry and drug development, particularly in the study of neurological and mental health ailments.[] It is also identified as a related compound to Trihexyphenidyl, an antimuscarinic agent used in the management of Parkinson's disease.[][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
The molecular structure consists of a phenyl group attached to a carbonyl group, which is in turn linked to an ethyl chain substituted with a piperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in laboratory settings.[1]
Table 1: Chemical Identifiers for 3-Piperidinopropiophenone HCl
| Identifier | Value |
| CAS Number | 886-06-6[1][4] |
| IUPAC Name | 1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride[][4] |
| Molecular Formula | C₁₄H₁₉NO·HCl or C₁₄H₂₀ClNO[1][4] |
| SMILES | C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl[][4] |
| InChI | InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H[1][4] |
| InChIKey | XIROGEVVNHGHFZ-UHFFFAOYSA-N[1][] |
| Synonyms | 1-Phenyl-3-(1-piperidinyl)-1-propanone hydrochloride, N-(2-Benzoylethyl)piperidine hydrochloride, β-Piperidinopropiophenone hydrochloride, Trihexyphenidyl Related Compound A[1][][4] |
Physical and Chemical Properties
3-Piperidinopropiophenone HCl is typically a white to off-white crystalline solid.[1][] Its properties are summarized in the table below.
Table 2: Physical and Chemical Properties of 3-Piperidinopropiophenone HCl
| Property | Value | Source(s) |
| Molecular Weight | 253.77 g/mol | [][4] |
| Appearance | White to Off-white Solid | [1][] |
| Melting Point | 185 - 193 °C | [][5][6] |
| Boiling Point | 345.4 °C at 760 mmHg | [6] |
| Solubility | Slightly soluble in water and methanol; Soluble in organic solvents | [1][] |
| Density | 1.029 g/cm³ | [6] |
| Flash Point | 127.1 °C | [6] |
| XLogP3 | 3.485 | [6] |
| Refractive Index | 1.533 | [6] |
Experimental Protocols
Synthesis via Mannich Reaction
3-Piperidinopropiophenone is a mono-Mannich base derived from acetophenone.[6] The synthesis generally involves the aminoalkylation of an acidic proton-containing compound (acetophenone) with formaldehyde and a secondary amine (piperidine). The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
General Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add acetophenone, piperidine hydrochloride, and paraformaldehyde in a suitable solvent, such as ethanol.
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid. Reflux the mixture with stirring for a specified period (e.g., 2-4 hours).
-
Workup: Cool the reaction mixture. The product, 3-Piperidinopropiophenone HCl, often crystallizes out of the solution.
-
Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/acetone) to obtain the purified crystalline solid.[6]
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for the quantitative analysis and purity assessment of 3-Piperidinopropiophenone HCl. The following protocol is a representative method based on common practices for analyzing related compounds.[7][8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile). A typical ratio might be 50:50 (v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 239 nm or 254 nm).[7][9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 10-20 µL.[9]
-
-
Sample Preparation: Accurately weigh and dissolve the 3-Piperidinopropiophenone HCl sample in the mobile phase to a known concentration (e.g., 50 µg/mL).
-
Analysis: Inject the standard and sample solutions into the chromatograph. The retention time and peak area are used to determine the purity and concentration against a reference standard.
Potential Mechanism of Action
While the specific biological pathways for 3-Piperidinopropiophenone HCl are not extensively detailed in the available literature, its classification as "Trihexyphenidyl Related Compound A" provides a strong indication of its potential pharmacological target.[] Trihexyphenidyl is an antimuscarinic agent that functions by blocking muscarinic acetylcholine receptors, particularly M₁ and M₄ subtypes.[3] It is plausible that 3-Piperidinopropiophenone HCl exhibits a similar antagonistic activity at these receptors. This action would inhibit the effects of acetylcholine, a neurotransmitter involved in various physiological processes, which aligns with its potential application in studying neurological disorders.[][3]
Safety and Handling
3-Piperidinopropiophenone HCl is associated with several hazard classifications. According to the Globally Harmonized System (GHS), it is considered harmful if swallowed and can cause skin irritation, serious eye damage, and respiratory irritation.[6][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, typically between 2-8°C.[] Due to potential psychoactive properties, it should be handled with care and in accordance with all applicable safety protocols and regulations.[1]
References
- 1. CAS 886-06-6: this compound [cymitquimica.com]
- 3. Trihexyphenidyl - Wikipedia [en.wikipedia.org]
- 4. This compound | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1-Piperidinyl)propiophenone HCl | 73-63-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. jfda-online.com [jfda-online.com]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. 3-Piperidylpropiophenone British Pharmacopoeia (BP) Reference Standard 886-06-6 [sigmaaldrich.com]
The Biological Activity of 3-Piperidinopropiophenone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperidinopropiophenone hydrochloride is a synthetically derived mono-Mannich base of acetophenone that has garnered interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its cytotoxic, antimicrobial, and potential anti-inflammatory properties, presenting key quantitative data, detailed experimental methodologies, and elucidated mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug discovery.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO·HCl |
| Molecular Weight | 253.77 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 192-193 °C |
| Solubility | Slightly soluble in water and methanol |
Biological Activities
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against the human Jurkat T-lymphocyte cell line. The primary mechanism underlying its cytotoxicity is believed to be the alkylation of cellular thiols, leading to a depletion of glutathione (GSH) and subsequent induction of cellular stress and apoptosis.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound (Ig2) | Jurkat | 36.49 ± 1.45 | [1] |
| 5-Fluorouracil (Reference) | Jurkat | 33.21 ± 0.57 | [1] |
Antimicrobial Activity
Studies have indicated that this compound possesses both antibacterial and antifungal properties. The proposed mechanism of its antimicrobial action is consistent with its cytotoxic mechanism, involving the alkylation of essential thiol-containing enzymes and proteins within microbial cells.
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the readily available literature, related Mannich bases have shown significant antimicrobial activity. For instance, quaternary derivatives of similar mono-Mannich bases have demonstrated potent antifungal activity against various human and plant pathogenic fungi, with MIC values in some cases being lower than the reference drug amphotericin-B.
Anti-inflammatory Activity
The anti-inflammatory potential of Mannich bases related to this compound has been investigated. The mechanism is thought to involve the inhibition of inflammatory mediators.
In vivo studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, have been employed to evaluate the anti-inflammatory effects of related Mannich bases. These studies measure the reduction in paw swelling after administration of the compound compared to a control group. While specific data for this compound is limited, this model serves as a relevant methodology for future investigations.
Mechanism of Action: Thiol Alkylation and Glutathione Depletion
The primary mechanism of action for the biological activities of this compound is attributed to its nature as a pro-drug for a reactive α,β-unsaturated ketone. Through a process of deamination, it forms a vinyl ketone intermediate that readily undergoes Michael addition with nucleophilic thiol groups present in amino acids like cysteine, which is a key component of glutathione and various enzymes. This leads to a significant reduction in the cellular pool of glutathione, a critical antioxidant, thereby inducing oxidative stress and disrupting cellular functions, ultimately leading to apoptosis.
Potential Interaction with Dopamine Transporter
While not extensively studied for this compound specifically, its structural resemblance to compounds known to interact with the dopamine transporter (DAT) suggests a potential for such activity. Further research, such as radioligand binding assays, is required to elucidate any direct interaction and its functional consequences on dopamine reuptake.
Experimental Protocols
Cytotoxicity Assay against Jurkat Cells
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against the Jurkat cell line.
Methodology:
-
Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 × 10⁴ cells per well.
-
Compound Preparation and Addition: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water) and serially diluted to achieve the desired final concentrations in the wells.
-
Incubation: The plates are incubated for 48 hours under standard cell culture conditions.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation by viable cells, and then solubilizing the crystals with a suitable solvent. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
References
Technical Guidance: Solubility Profile of 3-Piperidinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-Piperidinopropiophenone hydrochloride (CAS 886-06-6), a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the available qualitative information and presents a comprehensive, standardized experimental protocol for determining its precise solubility in various solvents.
Qualitative Solubility Summary
This compound is generally characterized as a white to off-white crystalline solid. Its hydrochloride salt form is intended to improve its stability and solubility in aqueous solutions.[1] The available data on its solubility in common laboratory solvents is summarized below.
| Solvent | Qualitative Solubility | Source |
| Water | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Organic Solvents | Soluble | [1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To establish a quantitative solubility profile, the following detailed protocol for the shake-flask method is recommended. This method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (purity ≥95%)
-
Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Calibrated analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade). If pH-dependent solubility is being investigated in an aqueous medium, prepare appropriate buffer solutions.
-
Addition of Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Perform a precise dilution of the filtrate with the appropriate solvent in a volumetric flask to bring the concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent must be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by multiplying the measured concentration of the diluted sample by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
References
Methodological & Application
Application Notes & Protocols: Analytical Methods for the Identification of 3-Piperidinopropiophenone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Piperidinopropiophenone hydrochloride is a chemical compound classified as a piperidine derivative.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the study of neurological and mental health ailments.[] Due to its role as a precursor and potential psychoactive properties, rigorous analytical identification and quantification are crucial for quality control, regulatory compliance, and research purposes.[1] The hydrochloride salt form enhances its stability and solubility, making it more amenable to laboratory analysis.[1]
This document provides detailed application notes and experimental protocols for the identification and quantification of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of this compound using chromatographic methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| LC-MS/MS | 3-Piperidinopropiophenone | 0.05 - 100 ng/mL | 0.01 ng/mL | 0.05 ng/mL | 95 - 105% | < 5% |
| GC-MS | 3-Piperidinopropiophenone | 1 - 500 ng/mL | 0.5 ng/mL | 1 ng/mL | 90 - 110% | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 3-Piperidinopropiophenone in a sample. This method is suitable for volatile and thermally stable compounds.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).
-
For unknown samples, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. If the sample is not fully soluble, sonication may be used.[3]
-
-
Instrumentation (Agilent 6890 GC with 5973 MS Detector or equivalent):
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 2 µL injection volume, injector temperature 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-550.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the analyte in the sample to that of the reference standard. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve high sensitivity and selectivity in the quantification of 3-Piperidinopropiophenone, particularly in complex matrices.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working standards by diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.
-
For plasma or urine samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.
-
-
Instrumentation (Agilent 1290 Infinity II UHPLC with 6470 Triple Quadrupole MS or equivalent):
-
LC Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 218.2 (for the free base, [M+H]+)
-
Product Ions (Q3): Monitor for characteristic fragment ions (e.g., m/z 98.1, 120.1). Collision energy should be optimized for the specific instrument.
-
-
-
Data Analysis:
-
Quantification: Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
-
Instrumentation (Bruker Avance III 400 MHz or equivalent):
-
Probes: 5 mm broadband probe.
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional): COSY, HSQC, and HMBC experiments can be performed to aid in complete signal assignment.
-
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to identify the different types of protons and their connectivity in the molecule.
-
¹³C NMR: Analyze the chemical shifts to identify the different carbon environments.
-
Compare the obtained spectra with known spectral data for this compound or with predicted spectra to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound and to provide a fingerprint for identification.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation (Thermo Scientific Nicolet iS10 or equivalent):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks include:
-
C=O stretch (ketone): ~1680 cm⁻¹
-
C-N stretch (amine): ~1100-1300 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2800-3000 cm⁻¹
-
N-H stretch (from hydrochloride salt): Broad peak around 2400-2700 cm⁻¹
-
-
Compare the obtained spectrum with a reference spectrum of this compound for confirmation.
-
Visualizations
General Workflow for Analytical Identification
Caption: General workflow for the analytical identification and quantification of a chemical substance.
Logical Relationship of Analytical Techniques
Caption: Logical relationship between separation and identification techniques.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Piperidinopropiophenone hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Piperidinopropiophenone hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Mannich reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Paraformaldehyde can depolymerize over time, and the purity of acetophenone or piperidine hydrochloride may be low. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the reaction. 3. Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to side reactions at excessively high temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. 5. Ineffective Catalyst: The amount or type of acid catalyst may not be optimal. | 1. Use freshly opened or properly stored reagents. Confirm the purity of starting materials. 2. Carefully calculate and weigh the molar equivalents of acetophenone, paraformaldehyde, and piperidine hydrochloride. A slight excess of the amine and formaldehyde source is sometimes used. 3. Optimize the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is common. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 5. Ensure the presence of a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the formation of the electrophilic iminium ion. |
| Formation of a Viscous Oil Instead of a Solid Product | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Incorrect pH: The product may not precipitate if the pH of the solution is not optimal. 3. Insufficient Cooling: The product may be soluble in the reaction mixture at room temperature. | 1. Attempt to purify the oil by column chromatography or by dissolving it in a minimal amount of a suitable solvent and precipitating with a non-solvent. 2. Adjust the pH of the workup solution. The hydrochloride salt should precipitate under acidic conditions. 3. Cool the reaction mixture in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation. |
| Product is Difficult to Purify/Recrystallize | 1. Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility properties for the product. 2. Presence of Persistent Impurities: Side products, such as the bis-Mannich adduct (where two molecules of the iminium ion react with one molecule of acetophenone), can be difficult to separate. | 1. Screen for an appropriate recrystallization solvent or solvent system. Common choices include ethanol, isopropanol, or a mixture of a good solvent (like ethanol) and a poor solvent (like acetone or diethyl ether).[1] 2. Consider purification by column chromatography before recrystallization. Optimizing the stoichiometry of the reactants can help minimize the formation of the bis-adduct. |
| Reaction Mixture Turns Dark or Polymerizes | 1. High Reaction Temperature: Excessive heat can lead to the polymerization of formaldehyde or other side reactions. 2. Presence of Impurities: Certain impurities can catalyze polymerization. | 1. Maintain a controlled reaction temperature. Avoid excessively high temperatures during reflux. 2. Ensure high purity of all reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the synthesis of this compound?
A1: The synthesis proceeds via a Mannich reaction. The mechanism involves two main stages:
-
Formation of the Eschenmoser's salt precursor (an iminium ion): Piperidine reacts with formaldehyde (or its polymer, paraformaldehyde) in the presence of an acid catalyst (like HCl) to form a reactive electrophilic piperidin-1-ylmethylium ion.
-
Electrophilic attack: The acetophenone, under acidic conditions, forms its enol tautomer. The enol then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon bond of the final product. The product is then protonated to form the hydrochloride salt.
Q2: Why is paraformaldehyde used instead of aqueous formaldehyde?
A2: Paraformaldehyde is a solid polymer of formaldehyde and is often preferred in organic synthesis because it serves as a convenient source of formaldehyde in a less aqueous environment. This can sometimes lead to cleaner reactions and easier workups compared to using a large volume of aqueous formaldehyde solution.
Q3: Can I use piperidine free base instead of piperidine hydrochloride?
A3: Yes, you can use piperidine free base. However, the reaction is typically acid-catalyzed. If you use the free base, you will need to add a stoichiometric amount of acid (like hydrochloric acid) to form the piperidine hydrochloride in situ and to catalyze the reaction. Using the pre-formed hydrochloride salt is often more convenient.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate), with a small amount of a base (like triethylamine) to prevent streaking of the amine product. The disappearance of the acetophenone spot and the appearance of a new, more polar product spot will indicate the reaction's progress.
Q5: What are the key safety precautions for this synthesis?
A5: It is crucial to handle all chemicals in a well-ventilated fume hood. Paraformaldehyde is a source of formaldehyde, which is toxic and a suspected carcinogen. Piperidine is a corrosive and flammable liquid with a strong, unpleasant odor. Acetophenone is a flammable liquid and an irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation: Optimizing Reaction Conditions
The yield and purity of this compound are sensitive to several reaction parameters. The following table summarizes general trends for optimizing a Mannich reaction of this type.
| Parameter | Condition | Effect on Yield/Purity | Rationale |
| Temperature | Low (e.g., room temp) | Slower reaction rate, may result in incomplete conversion. | The activation energy for the reaction may not be sufficiently overcome. |
| Moderate (e.g., reflux in ethanol) | Generally optimal, leading to a reasonable reaction rate and good yield. | Provides sufficient energy for the reaction to proceed efficiently without promoting significant side reactions. | |
| High | Increased rate of side reactions, potential for polymerization and decomposition, leading to lower purity and yield. | Higher energy can lead to less selective reactions and degradation of reactants or products. | |
| Solvent | Protic (e.g., Ethanol, Isopropanol) | Often a good choice as they can solvate the ionic intermediates and reactants well. | The polarity of protic solvents can facilitate the formation and reaction of the iminium ion. |
| Aprotic (e.g., Dioxane, THF) | Can also be used, but reaction rates may differ. | The choice of aprotic solvent can influence the solubility of the reactants and the stability of intermediates. | |
| Catalyst | Acidic (e.g., HCl) | Essential for the reaction to proceed at a reasonable rate. | The acid catalyzes the formation of the reactive iminium ion from the amine and formaldehyde. |
| Basic | Not typically used for this type of Mannich reaction. | The mechanism relies on the formation of an electrophilic iminium ion, which is favored under acidic conditions. | |
| Stoichiometry | Equimolar Reactants | Can work, but may result in incomplete conversion of the limiting reagent. | |
| Slight excess of Amine and Formaldehyde | Often leads to higher conversion of the ketone. | Pushes the equilibrium towards the formation of the iminium ion and subsequent product formation. | |
| Large excess of Ketone | Can minimize the formation of bis-adducts. | Increases the probability of the iminium ion reacting with a fresh molecule of the ketone rather than the product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for a similar Mannich reaction.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetophenone (0.5 mol), piperidine hydrochloride (0.65 mol), and paraformaldehyde (0.55 mol).
-
Solvent and Catalyst Addition: Add 100 mL of 95% ethanol to the flask, followed by the cautious addition of 1 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux with stirring. The solids should dissolve to form a homogeneous solution. Continue refluxing for 2-3 hours. Monitor the reaction progress by TLC.
-
Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to induce crystallization. The product should precipitate as a white to off-white solid.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol and then slowly add acetone until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals. Collect the purified crystals by vacuum filtration.
Visualizations
Caption: Reaction pathway for the synthesis of 3-Piperidinopropiophenone HCl.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: 3-Piperidinopropiophenone Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Piperidinopropiophenone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound, often appearing as a white to off-white solid, that belongs to the piperidine class of derivatives.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is also known as an impurity of the drug Trihexyphenidyl Hydrochloride.
Q2: What are the basic physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO·HCl |
| Molecular Weight | 253.77 g/mol |
| Appearance | White to Off-white Solid[1] |
| Melting Point | 192-193 °C (in Ethanol, Acetone) |
| Solubility | Slightly soluble in Methanol and Water[1] |
Q3: What are the typical impurities I might encounter when synthesizing this compound?
A3: Given its synthesis via the Mannich reaction of acetophenone, formaldehyde, and piperidine, potential impurities include unreacted starting materials and byproducts from side reactions.[2][3][4] One possible side reaction is the further condensation of the product with additional formaldehyde and acetophenone.
Troubleshooting Purification
This section provides guidance on common issues encountered during the purification of this compound.
Recrystallization
Problem: Oily product or no crystallization occurs.
-
Possible Cause 1: Incorrect solvent system. The polarity of the solvent may be too high or too low, or the compound may be too soluble at room temperature.
-
Solution 1:
-
Solvent Screening: Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Solvent Systems for Consideration:
-
Anti-Solvent Method: Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol, isopropanol) and then slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether, MTBE, or acetone) until turbidity is observed. Heat the mixture until it becomes clear and then allow it to cool slowly.
-
-
Possible Cause 2: Presence of water. Water can inhibit crystallization and lead to the formation of oils.
-
Solution 2: Ensure all glassware is dry and use anhydrous solvents. If the product has been in contact with water, it may be necessary to dissolve it in an appropriate organic solvent and dry the solution with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before attempting recrystallization.
Problem: Low yield of purified product.
-
Possible Cause 1: The compound is too soluble in the cold recrystallization solvent. A significant amount of the product remains dissolved in the mother liquor.
-
Solution 1:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cooling: Cool the solution slowly and then in an ice bath to maximize crystal formation.
-
Solvent Choice: Re-evaluate the solvent system. A solvent with a steeper solubility curve (high solubility at high temperature, very low solubility at low temperature) is ideal.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution 2:
-
Preheat Funnel and Filter Paper: Use a pre-heated funnel and fluted filter paper to prevent cooling and crystallization during filtration.
-
Add Excess Solvent: Add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess solvent can be removed by evaporation after filtration.
-
Acid-Base Extraction
Problem: Poor separation of layers or emulsion formation during extraction.
-
Possible Cause 1: Vigorous shaking. Overly aggressive shaking can lead to the formation of a stable emulsion.
-
Solution 1: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
-
Possible Cause 2: High concentration of the amine salt.
-
Solution 2: Dilute the reaction mixture with more organic solvent and water before performing the extraction.
-
Possible Cause 3: Similar densities of the aqueous and organic layers.
-
Solution 3: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This will increase the density of the aqueous layer and help to break up emulsions.
Problem: Low recovery of the product from the aqueous layer after basification.
-
Possible Cause 1: Incomplete basification. The pH of the aqueous layer may not be high enough to convert all the hydrochloride salt back to the free amine.
-
Solution 1: Add a strong base (e.g., NaOH or KOH solution) until the aqueous layer is distinctly basic (pH > 10), as confirmed with pH paper or a pH meter.
-
Possible Cause 2: The free amine is somewhat soluble in water.
-
Solution 2: Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) from the basified aqueous solution to ensure complete removal of the free amine.
Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause 1: Inappropriate solvent system (eluent). The eluent may be too polar or not polar enough to effectively separate the components.
-
Solution 1:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is desirable).
-
Solvent Systems for Amines: For basic compounds like 3-Piperidinopropiophenone, a common strategy is to use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). To prevent streaking of the amine on the silica gel, it is often necessary to add a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%).
-
-
Possible Cause 2: The compound is loaded onto the column as the hydrochloride salt. The salt is highly polar and will likely not move from the origin on a normal-phase silica gel column.
-
Solution 2: Before attempting column chromatography, convert the hydrochloride salt to the free amine via an acid-base extraction. The purified free amine can then be subjected to column chromatography. If desired, the purified free amine can be converted back to the hydrochloride salt after chromatography.
Experimental Protocols
Recrystallization from Isopropyl Alcohol and MTBE
This protocol is adapted from a procedure for a structurally related compound and may require optimization.[5]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot isopropyl alcohol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add methyl tert-butyl ether (MTBE) to the hot solution with gentle swirling until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold MTBE to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Acid-Base Extraction Workflow
This workflow is a general procedure for the purification of a basic compound like 3-Piperidinopropiophenone from a reaction mixture.
Caption: Workflow for the purification of 3-Piperidinopropiophenone via acid-base extraction.
General Column Chromatography Workflow
This diagram outlines the general steps for purifying the free amine of 3-Piperidinopropiophenone using column chromatography.
Caption: General workflow for the purification of 3-Piperidinopropiophenone free amine by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.1 - The Bimolecular Aliphatic Mannich and Related Reactions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. CA2507691C - Method for producing salts of tolperisone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Piperidinopropiophenone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Piperidinopropiophenone Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Mannich reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Paraformaldehyde or piperidine may have degraded. 3. Incorrect pH: The reaction requires a slightly acidic medium to facilitate the formation of the electrophilic iminium ion. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Fresh Reagents: Ensure the quality and purity of starting materials. Use freshly opened or properly stored reagents. 3. Adjust pH: Add a catalytic amount of hydrochloric acid to the reaction mixture to ensure a suitable pH for iminium ion formation. |
| Formation of a White Precipitate (Bis-Mannich Base) | 1. Incorrect Stoichiometry: An excess of formaldehyde and piperidine relative to acetophenone can lead to a second aminomethylation at the α-carbon of the acetophenone, forming the bis-Mannich base. | 1. Control Stoichiometry: Use a precise 1:1:1 molar ratio of acetophenone, formaldehyde, and piperidine. Consider adding the piperidine and formaldehyde solution dropwise to the acetophenone solution to maintain a low concentration of the aminomethylating agent. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: The primary impurity is often the bis-Mannich base, which can interfere with the crystallization of the desired product. 2. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/acetone or isopropanol/ether. Column chromatography can also be employed for difficult separations. 2. Thorough Drying: Ensure all solvent is removed from the product under vacuum. |
| Reaction Mixture Becomes a Thick, Unstirrable Polymer | 1. Polymerization of Formaldehyde: Inappropriate reaction conditions can lead to the polymerization of formaldehyde. 2. Side reactions of the Mannich base. | 1. Controlled Addition: Add the formaldehyde solution slowly to the reaction mixture. 2. Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving acetophenone, formaldehyde, and piperidine in a slightly acidic medium.[1][2]
Q2: What is the most common side reaction in this synthesis?
A2: The most common side reaction is the formation of a bis-Mannich base, 1-phenyl-2,4-di(piperidin-1-ylmethyl)propan-1-one. This occurs when a second molecule of formaldehyde and piperidine reacts with the α-carbon of the initially formed 3-piperidinopropiophenone.[3][4][5][6]
Q3: How can I prevent the formation of the bis-Mannich base?
A3: To minimize the formation of the bis-Mannich base, it is crucial to control the stoichiometry of the reactants. Using a strict 1:1:1 molar ratio of acetophenone, formaldehyde, and piperidine is recommended. Slow, dropwise addition of the premixed formaldehyde and piperidine solution to the acetophenone can also help to avoid a localized excess of the aminomethylating agent.
Q4: What are the optimal reaction conditions for this synthesis?
A4: Typically, the reaction is carried out in an alcohol solvent, such as ethanol or isopropanol, at reflux temperature. The presence of a catalytic amount of a strong acid like hydrochloric acid is necessary to facilitate the formation of the reactive iminium ion intermediate.
Q5: How can I purify the final product?
A5: The most common method for purifying this compound is recrystallization. A mixture of ethanol and acetone or isopropanol and diethyl ether is often effective. If significant amounts of the bis-Mannich base are present, column chromatography on silica gel may be necessary.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Acetophenone
-
Paraformaldehyde
-
Piperidine
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), paraformaldehyde (1.0 eq), and piperidine (1.0 eq) in 95% ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crude product by vacuum filtration and wash with cold acetone.
-
Recrystallize the crude product from a hot ethanol/acetone mixture to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Data Presentation
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| This compound | 253.77 | 192-194 | 65-80 |
| bis-Mannich Base Impurity | 354.54 | Variable | Dependent on reaction conditions |
Visualizations
Reaction Pathway
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. oarjbp.com [oarjbp.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Antifungal evaluation of bis Mannich bases derived from acetophenones and their corresponding piperidinols and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clausiuspress.com [clausiuspress.com]
Technical Support Center: Scaling Up the Synthesis of 3-Piperidinopropiophenone Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Piperidinopropiophenone Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common laboratory method is the Mannich reaction, which involves the aminoalkylation of an acidic proton of a carbonyl compound. In this case, acetophenone reacts with formaldehyde and piperidine hydrochloride to yield 3-piperidinopropiophenone, which is then isolated as its hydrochloride salt.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The key starting materials are acetophenone, piperidine hydrochloride, and a source of formaldehyde, typically paraformaldehyde. A solvent, such as ethanol, and a catalytic amount of strong acid, like hydrochloric acid, are also required.
Q3: What are the critical reaction parameters to monitor during the synthesis?
A3: Key parameters to monitor include reaction temperature, reaction time, and the molar ratios of the reactants. Proper control of these parameters is crucial for maximizing yield and minimizing the formation of impurities.
Q4: How is the product typically purified?
A4: this compound is a crystalline solid and is typically purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and acetone.
Q5: What are the main safety concerns associated with this synthesis?
A5: Formaldehyde and paraformaldehyde are toxic and should be handled in a well-ventilated fume hood. Propiophenone and piperidine are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. When scaling up, the exothermic nature of the reaction needs to be carefully managed to prevent runaway reactions.
Experimental Protocols
Laboratory-Scale Synthesis (0.5 mole)
Materials:
-
Acetophenone: 60.1 g (0.5 mol)
-
Piperidine Hydrochloride: 61.8 g (0.51 mol)
-
Paraformaldehyde: 18.0 g (0.6 mol of CH₂O)
-
Ethanol (95%): 150 mL
-
Concentrated Hydrochloric Acid: 2 mL
-
Acetone: 500 mL
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone, piperidine hydrochloride, and paraformaldehyde.
-
Add the 95% ethanol followed by the concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 3-4 hours. The reaction mixture should become a clear, yellowish solution.
-
After the reflux period, allow the solution to cool to room temperature.
-
Transfer the warm solution to a 2 L Erlenmeyer flask.
-
Slowly add acetone to the solution with gentle swirling to induce crystallization.
-
Allow the mixture to stand at room temperature for at least 4 hours, then cool in an ice bath for an additional 1-2 hours to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold acetone.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Pilot-Scale Synthesis (5.0 mole)
Note: This is a generalized protocol and requires careful process safety evaluation and optimization.
Materials:
-
Acetophenone: 601 g (5.0 mol)
-
Piperidine Hydrochloride: 618 g (5.1 mol)
-
Paraformaldehyde: 180 g (6.0 mol of CH₂O)
-
Ethanol (95%): 1.5 L
-
Concentrated Hydrochloric Acid: 20 mL
-
Acetone: 5 L
Procedure:
-
In a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge the acetophenone, piperidine hydrochloride, and paraformaldehyde.
-
Add the 95% ethanol and concentrated hydrochloric acid under stirring.
-
Heat the reactor jacket to initiate reflux. Monitor the internal temperature closely. The reaction is exothermic, and the heating may need to be adjusted to maintain a controlled reflux.
-
Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the reactor contents to 50-60°C.
-
Transfer the reaction mixture to a suitable crystallization vessel.
-
Slowly add acetone to the warm solution with controlled stirring to initiate crystallization. The rate of addition and stirring speed should be optimized to control crystal size.
-
Allow the slurry to cool slowly to room temperature over several hours, then cool to 0-5°C and hold for at least 2 hours.
-
Isolate the product by centrifugation or filtration.
-
Wash the product cake with cold acetone.
-
Dry the product in a suitable vacuum dryer at 50-60°C until the solvent content is within the required specifications.
Quantitative Data
| Parameter | Laboratory-Scale (0.5 mol) | Pilot-Scale (5.0 mol) - Initial Guideline |
| Reactant Molar Ratios | ||
| Acetophenone | 1.0 | 1.0 |
| Piperidine Hydrochloride | 1.02 | 1.02 |
| Paraformaldehyde | 1.2 | 1.2 |
| Reaction Conditions | ||
| Solvent | Ethanol (95%) | Ethanol (95%) |
| Catalyst | Hydrochloric Acid | Hydrochloric Acid |
| Temperature | Reflux (~78°C) | Reflux (~78°C) - Requires careful monitoring |
| Reaction Time | 3-4 hours | 4-6 hours - Monitor for completion |
| Purification | ||
| Crystallization Solvent | Ethanol/Acetone | Ethanol/Acetone |
| Cooling Profile | Room temp -> Ice bath | Slow cooling to 0-5°C |
| Expected Yield | 75-85% | 70-80% - Highly dependent on optimization |
Visualizations
Technical Support Center: Catalyst Selection for Optimizing 3-Piperidinopropiophenone Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection for the synthesis of 3-Piperidinopropiophenone hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is low. What are the potential catalyst-related issues?
A1: Low yield in the synthesis of this compound, a Mannich base, can be attributed to several catalyst-related factors:
-
Inappropriate Catalyst Choice: The Mannich reaction is typically acid-catalyzed.[1][2] The catalyst facilitates the formation of the electrophilic Eschenmoser salt intermediate from piperidine and formaldehyde.[3] If a catalyst is too weak, the formation of this intermediate is slow, leading to a low yield. Conversely, a catalyst that is too strong can promote side reactions.
-
Catalyst Degradation: Some catalysts may be sensitive to reaction conditions, such as temperature or the presence of impurities, leading to decreased activity over time.
-
Insufficient Catalyst Loading: The amount of catalyst can be crucial. While it is a catalyst, a certain concentration is required to achieve a reasonable reaction rate.
Troubleshooting Steps:
-
Catalyst Type: If you are not using a catalyst, consider adding a Brønsted acid like hydrochloric acid (HCl) or a Lewis acid. If you are using a catalyst and experiencing low yields, consider screening other types of catalysts (see comparison table below).
-
Catalyst Loading: Experiment with varying the molar percentage of the catalyst to find the optimal concentration.
-
Reaction Conditions: Ensure the reaction temperature and solvent are optimal for the chosen catalyst. Some catalysts may require specific conditions to be effective.
Q2: I am observing the formation of significant side products. How can the choice of catalyst help?
A2: The formation of side products is a common issue. The choice of catalyst can significantly influence the selectivity of the reaction.
-
Aldol Condensation: Acetophenone can undergo self-condensation (an aldol reaction) under basic or even strongly acidic conditions, leading to impurities.[4] A well-chosen catalyst will favor the Mannich reaction pathway over the aldol condensation pathway.
-
Bis-Mannich Product Formation: It is possible for a second aminomethylation to occur on the acetophenone, leading to a bis-Mannich base.
-
Polymerization of Formaldehyde: Paraformaldehyde, a common source of formaldehyde, can polymerize if not effectively consumed in the reaction, which can be influenced by the catalyst's ability to promote the formation of the reactive formaldehyde species.
Troubleshooting Steps:
-
Catalyst Selectivity: Consider switching to a milder catalyst. For instance, some ionic liquids have been shown to be effective catalysts for Mannich reactions and can sometimes offer higher selectivity.[4][5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions, which often have a higher activation energy than the desired reaction.
-
Order of Addition: Adding the catalyst at a specific point in the reaction (e.g., after the formation of the iminium ion) might help to reduce side reactions.
Q3: The reaction is very slow. How can I improve the reaction rate with catalyst selection?
A3: A slow reaction rate is often directly linked to the catalyst's efficiency.
-
Catalyst Activity: The chosen catalyst may not be active enough under your current reaction conditions. Both Brønsted and Lewis acids can catalyze the Mannich reaction, but their efficiencies can vary.[3][6]
-
Mass Transfer Limitations: If you are using a heterogeneous catalyst, the reaction rate might be limited by the diffusion of reactants to the catalyst surface.
Troubleshooting Steps:
-
Screen Different Catalysts: Test a range of catalysts, including strong Brønsted acids (e.g., HCl), Lewis acids (e.g., ZnCl₂, AlCl₃), and potentially more modern catalysts like ionic liquids.
-
Increase Catalyst Loading: A higher concentration of the catalyst will generally increase the reaction rate, but be mindful of potential side reactions.
-
Increase Temperature: Raising the reaction temperature will increase the rate of most reactions. However, this must be balanced with the potential for increased side product formation.
-
Improve Agitation: For heterogeneous catalysts, ensure efficient stirring to improve mass transfer.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the synthesis of this compound?
A1: The synthesis of this compound is a Mannich reaction, which involves the aminoalkylation of an acidic proton of a carbonyl compound.[7] In this case, acetophenone is the carbonyl compound, piperidine is the amine, and formaldehyde is the aldehyde. The catalyst, typically an acid, plays a crucial role in two key steps of the reaction mechanism:[2][8]
-
Formation of the Iminium Ion: The catalyst protonates the hydroxyl group of the intermediate formed from the reaction of piperidine and formaldehyde, facilitating the loss of a water molecule to form a reactive electrophilic iminium ion (Eschenmoser's salt precursor).[3]
-
Enolization of the Ketone: The acid catalyst also promotes the tautomerization of acetophenone to its enol form.[8] This enol is the nucleophile that attacks the iminium ion.
Q2: What are the common types of catalysts used for this synthesis?
A2: A variety of catalysts can be employed for the Mannich reaction to synthesize this compound. These can be broadly categorized as:
-
Brønsted Acids: These are proton donors. Hydrochloric acid (HCl) is a commonly used and effective Brønsted acid catalyst for this reaction.[1] Often, piperidine is used in its hydrochloride salt form, which provides the acidic environment.[9]
-
Lewis Acids: These are electron-pair acceptors. Examples include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and iron(III) hydrogen sulfate (Fe(HSO₄)₃).[10][11] Lewis acids activate the carbonyl group of formaldehyde, making it more susceptible to nucleophilic attack by the amine.
-
Ionic Liquids: Some ionic liquids with acidic properties have been shown to be effective and reusable catalysts for Mannich reactions, offering advantages in terms of reaction conditions and product isolation.[4][5]
Q3: Can the reaction proceed without a catalyst?
A3: While the reaction might proceed to a very small extent without a catalyst, it is generally very slow and inefficient. The catalyst is essential for activating the reactants and achieving a reasonable yield in a practical timeframe.[4]
Q4: How does the choice between a Brønsted acid and a Lewis acid catalyst affect the reaction?
A4: Both Brønsted and Lewis acids can effectively catalyze the Mannich reaction, but their mechanism of action and potential impact on the reaction can differ.
-
Brønsted acids directly protonate the reactants, facilitating both iminium ion formation and enolization. They are often simple to use and inexpensive.
-
Lewis acids coordinate to the carbonyl oxygen of formaldehyde, increasing its electrophilicity. They can sometimes offer better control over the reaction and may be more effective for less reactive substrates.
The optimal choice between a Brønsted and a Lewis acid often depends on the specific substrates, desired reaction conditions, and cost considerations. For the synthesis of this compound, both have been reported to be effective.
Data Presentation
Table 1: Comparison of Catalysts for Mannich-type Reactions involving Acetophenone
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrochloric Acid | Acetophenone, Piperidine HCl, Paraformaldehyde | Ethanol | Reflux | 6 | 75.4 | [9] |
| Diethanolammonium chloroacetate ([HDEA][ClAc]) | Acetophenone, Aniline, Benzaldehyde | Ethanol | Room Temp | 24 | 75-90 | [4] |
| Fe(HSO₄)₃ | Acetophenone, Aniline, Benzaldehyde | Ethanol | Room Temp | 0.5-2 | 85-95 | [11] |
Note: The data presented is for Mannich reactions involving acetophenone but may not be specific to the synthesis of this compound with piperidine and formaldehyde. This table is for comparative purposes to show the efficacy of different catalyst types.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using a Brønsted Acid Catalyst
This protocol is adapted from a literature procedure for the synthesis of β-piperidinopropiophenone hydrochloride.[9]
Materials:
-
Acetophenone (120 g)
-
Piperidine hydrochloride (133 g)
-
Paraformaldehyde (50 g)
-
Ethanol (120 ml)
-
Acetone (400 ml)
-
Hexane
Procedure:
-
Combine acetophenone, piperidine hydrochloride, and paraformaldehyde in a round-bottom flask equipped with a reflux condenser.
-
Add ethanol to the mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature, during which a solid should form.
-
Add acetone to the solidified mixture and break up the solid.
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with acetone and hexane.
-
Dry the product to obtain this compound as a white, scaly product.
Yield: 191.6 g (75.4%)
Mandatory Visualization
References
- 1. quora.com [quora.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Brønsted acid-catalyzed Mannich reaction through dual activation of aldehydes and N-Boc-imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. prepchem.com [prepchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Temperature and solvent effects on 3-Piperidinopropiophenone hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-piperidinopropiophenone hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a compound typically synthesized via the Mannich reaction.[1][2][3][4]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in a sufficient amount. 3. Formation of Side Products: Conditions may favor the formation of Schiff bases or aldol condensation products.[5] 4. Reagent Quality: Degradation of formaldehyde (formation of paraformaldehyde), piperidine, or acetophenone. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor reaction progress using TLC. For instance, some protocols suggest room temperature for 24 hours, while others may use elevated temperatures up to 90°C. 2. Catalyst Check: Ensure the correct catalyst loading. If using an ionic liquid catalyst, ensure its purity. For acid-catalyzed reactions, check the acid concentration. 3. Adjust Solvent: The presence of water can favor the Mannich reaction over the formation of a Schiff base. Consider using a solvent system with some water content. 4. Use Fresh Reagents: Use freshly opened or purified reagents. Ensure formaldehyde solution has not precipitated paraformaldehyde. |
| Formation of Impurities | 1. Self-condensation of Acetophenone: Aldol condensation can occur under basic or acidic conditions. 2. Formation of Schiff Base: The reaction between the amine and aldehyde can form a stable Schiff base that does not react further with the ketone. 3. Di-substituted Product: Reaction of the product with another molecule of the iminium ion. | 1. Temperature Control: Avoid excessively high temperatures which can promote side reactions. 2. pH Control: Maintain a slightly acidic pH to favor the formation of the iminium ion without promoting excessive enolization and self-condensation of the ketone. 3. Stoichiometry: Use a slight excess of the ketone (acetophenone) to ensure the iminium ion is consumed. |
| Product is an Oil, Not a Solid | 1. Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Incorrect pH: The product is the hydrochloride salt; the free base is an oil. | 1. Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/acetone). Washing the crude product with a non-polar solvent like diethyl ether can help remove non-polar impurities. 2. Acidification: Ensure the final product is fully protonated by treating the free base with hydrochloric acid in a suitable solvent. |
| Difficulty in Product Isolation | 1. Product Solubility: The hydrochloride salt has some solubility in water. 2. Emulsion Formation: During aqueous work-up, an emulsion may form, making phase separation difficult. | 1. Salting Out: If the product is in an aqueous layer, adding a saturated solution of sodium chloride can decrease its solubility, aiding precipitation or extraction. 2. Breaking Emulsions: Add a small amount of a different organic solvent or brine to break up emulsions. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Mannich reaction.[4] The mechanism involves three main steps:
-
Formation of an Iminium Ion: Piperidine (a secondary amine) reacts with formaldehyde in the presence of an acid catalyst to form a reactive electrophilic species called an iminium ion.[4]
-
Enolization of the Ketone: Acetophenone, the ketone in this reaction, tautomerizes to its enol form.[4]
-
Nucleophilic Attack: The enol form of acetophenone acts as a nucleophile and attacks the electrophilic iminium ion, forming the carbon-carbon bond of the final product.[4] The resulting product is the Mannich base, 3-piperidinopropiophenone. This is then treated with hydrochloric acid to form the stable hydrochloride salt.
Q2: How does temperature affect the reaction?
A2: Temperature can significantly impact the reaction rate and the product yield. While some studies have shown successful synthesis at room temperature (around 25°C) over a longer period (e.g., 24 hours), other protocols for similar Mannich reactions utilize elevated temperatures (e.g., reflux or 90°C) to achieve a faster reaction. However, excessively high temperatures can lead to an increase in side products, such as those from aldol condensation. Optimization of the temperature is crucial for balancing reaction speed and product purity.
Q3: What is the role of the solvent, and which solvents are commonly used?
A3: The solvent plays a critical role in the Mannich reaction by influencing the solubility of the reactants and stabilizing the intermediates. The choice of solvent can affect the reaction rate and the product distribution. Commonly used solvents include:
-
Alcohols (e.g., Ethanol, Methanol): Often used as they can dissolve the reactants and are relatively polar.
-
Water: The presence of water can be beneficial, as it can favor the formation of the Mannich product over the Schiff base.[6]
-
Aprotic Solvents (e.g., THF, Dioxane): Can also be used, sometimes at elevated temperatures.
-
Solvent-free conditions: Some Mannich reactions can be carried out without a solvent, which can be a more environmentally friendly approach.
The optimal solvent depends on the specific reaction conditions and catalysts used.
Q4: What are the key starting materials for this synthesis?
A4: The key starting materials are:
-
Acetophenone: The ketone that provides the enolizable proton.
-
Formaldehyde: The aldehyde that reacts with the amine.
-
Piperidine Hydrochloride: The secondary amine. Using the hydrochloride salt often helps to maintain the slightly acidic conditions required for the reaction.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be visualized over time.
Experimental Protocols
General Experimental Protocol
A representative procedure for the synthesis of this compound involves the following steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone, piperidine hydrochloride, and paraformaldehyde.
-
Solvent Addition: Add a suitable solvent, such as ethanol.
-
Reaction Conditions: The mixture is typically stirred and may be heated to reflux. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/acetone, to yield the final this compound.
Data Presentation
Table 1: Illustrative Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time | General Yield Trend | Notes |
| 25 (Room Temp) | 12 - 24 hours | Moderate to Good | Longer reaction times are generally required. May minimize some side reactions. |
| 50 - 60 | 4 - 8 hours | Good to High | A good balance between reaction rate and selectivity is often found in this range. |
| > 80 (Reflux) | 1 - 3 hours | Potentially High, but Variable | Faster reaction rates, but may lead to increased formation of byproducts and require more rigorous purification. |
Note: This data is illustrative and based on general trends for Mannich reactions. Optimal conditions should be determined experimentally.
Table 2: Illustrative Effect of Solvent on Reaction Outcome
| Solvent | Polarity | General Observations | Potential Yield |
| Ethanol | Polar Protic | Good solubility for reactants; often a good choice. | Good to High |
| Water | Polar Protic | Can favor the Mannich product over Schiff base formation.[6] | Moderate to Good |
| Dioxane | Non-polar aprotic | Can be effective, often at higher temperatures. | Moderate to Good |
| Toluene | Non-polar aprotic | May require higher temperatures; potential for azeotropic water removal. | Moderate |
| Solvent-free | N/A | Environmentally friendly; may require thermal conditions. | Variable |
Note: This data is illustrative. The choice of solvent can also depend on the catalyst used.
Visualizations
References
- 1. 4.1 - The Bimolecular Aliphatic Mannich and Related Reactions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 3-Piperidinopropiophenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 3-Piperidinopropiophenone hydrochloride, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), including Trihexyphenidyl. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Zone Electrophoresis (CZE), with supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for specific analytical needs.
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the key performance characteristics of HPLC, GC-MS, and CZE for the analysis of this compound. The data for HPLC and GC-MS are primarily derived from studies where it is analyzed as a related compound to Trihexyphenidyl hydrochloride.
Table 1: Comparison of Quantitative Validation Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 5 - 25 µg/mL | 0.016 - 10 µg/mL | 2 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 79 - 108% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 15% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.002 - 0.156 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.35 µg/mL | ~0.008 - 0.625 µg/mL | ~0.3 µg/mL |
Table 2: Comparison of Method Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Zone Electrophoresis (CZE) |
| Principle | Partition chromatography based on polarity | Separation based on volatility and mass-to-charge ratio | Separation based on electrophoretic mobility |
| Selectivity | High | Very High (with MS detection) | High |
| Sensitivity | Good | Excellent | Good |
| Sample Throughput | Moderate | Moderate | High |
| Solvent Consumption | High | Moderate | Very Low |
| Cost (Instrument) | Moderate | High | Moderate |
| Ease of Use | Moderate | Complex | Moderate |
| "Green" Profile | Less Favorable | Moderately Favorable | Highly Favorable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range. Filter the solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Analyze six replicate injections of a standard solution for repeatability. For intermediate precision, have a different analyst perform the analysis on a different day.
-
Specificity: Analyze a placebo sample and a sample of this compound to ensure no interference from excipients.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it suitable for impurity profiling and trace analysis.
-
Chromatographic System:
-
Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm)[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[2]
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[2]
-
Injector Temperature: 250°C (splitless mode)[2]
-
Transfer Line Temperature: 280°C[2]
-
Ion Source Temperature: 230°C
-
Detection: Mass Spectrometry (Scan mode for identification, SIM mode for quantification)
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or tert-butyl methyl ether) to a final concentration appropriate for the instrument's sensitivity.
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards over the desired concentration range (e.g., 0.016 to 10 µg/mL).
-
Accuracy: Determined by recovery studies in the relevant matrix.
-
Precision: Assessed by repeated injections of a quality control sample.
-
LOD & LOQ: Determined by analyzing progressively diluted standards and evaluating the signal-to-noise ratio.
-
Capillary Zone Electrophoresis (CZE) Method
CZE is a green analytical technique with high efficiency and low solvent consumption, making it an attractive alternative to traditional chromatographic methods.
-
Electrophoretic System:
-
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible solvent. Filter through a 0.22 µm filter.
-
-
Validation Parameters:
-
Linearity: Prepare standards in the BGE over the desired concentration range (e.g., 2-50 µg/mL).
-
Accuracy and Precision: Evaluate using standard addition methods and replicate injections.
-
Specificity: Analyze potential interfering substances to ensure adequate separation.
-
Mandatory Visualization
The following diagrams illustrate the workflows and logical relationships of the described analytical methods.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic efficacy of 3-Piperidinopropiophenone hydrochloride, a propiophenone-derived Mannich base, against related chemical structures. The information presented is collated from preclinical studies and is intended to inform research and development in oncology. This document summarizes quantitative data from in vitro studies, details the experimental methodologies employed, and visualizes the proposed mechanism of action.
Overview of Compounds
This compound belongs to the class of Mannich bases, which are synthesized through the aminoalkylation of a carbon acid. In this case, acetophenone is the parent ketone. The biological activity of these compounds, particularly their cytotoxicity against cancer cell lines, can be significantly influenced by modifications to the amine substituent and the aromatic ring. This guide will compare the parent compound with derivatives where the piperidine ring is replaced by dimethylamine or morpholine, as well as analogs where the core structure is dimerized to form bis-Mannich bases or converted to azine derivatives.
Efficacy Comparison: Cytotoxicity Against Cancer Cell Lines
The cytotoxic activity of this compound and its analogs has been evaluated against Jurkat (human T-lymphocyte carcinoma) and Renca (murine renal cell carcinoma) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below.
Table 1: Comparative Cytotoxicity (IC50) of Propiophenone-Derived Mono-Mannich Bases Against Jurkat Cells.[1]
| Compound ID | Amine Moiety | Chemical Name | IC50 (µM)[1] |
| 1 | Dimethylamine | 1-Phenyl-3-dimethylaminopropan-1-one HCl | 10.3 |
| 2 | Piperidine | 1-Phenyl-3-piperidinopropan-1-one HCl | 31.3 |
| 3 | Morpholine | 1-Phenyl-3-morpholinopropan-1-one HCl | 17.0 |
Lower IC50 values indicate higher cytotoxic potency.
Table 2: Comparative Cytotoxicity (IC50) of Mono- vs. Bis-Mannich Bases and Quaternary Ammonium Salt Against Jurkat and Renca Cells.[1]
| Compound ID | Type | Amine Moiety | IC50 (µM) vs. Jurkat[1] | IC50 (µM) vs. Renca[1] |
| 1 | Mono-Mannich Base | Dimethylamine | 10.3 | 33.3 |
| 5 | Bis-Mannich Base | Dimethylamine | 3.3 | 4.3 |
| 2 | Mono-Mannich Base | Piperidine | 31.3 | >100 |
| 6 | Bis-Mannich Base | Piperidine | 3.0 | 1.8 |
| 3 | Mono-Mannich Base | Morpholine | 17.0 | 38.2 |
| 7 | Bis-Mannich Base | Morpholine | 3.0 | 2.5 |
| 4 | Quaternary Salt of 1 | Dimethylamine | 4.8 | 17.3 |
Reference Compounds IC50 values from the study[1]: 5-Fluorouracil: 38.5 µM (Jurkat), 41.5 µM (Renca); Melphalan: 2.3 µM (Jurkat), 22.5 µM (Renca).
Table 3: Comparative Cytotoxicity (IC50) of Azine Derivatives Against Jurkat Cells.[2]
| Parent Compound ID | Amine Moiety | Azine Derivative ID | IC50 of Parent (µM)[2] | IC50 of Azine (µM)[2] |
| Ig1 | Dimethylamine | D1 | 10.3 | 10.7 |
| Ig2 | Piperidine | D2 | 31.3 | 40.2 |
| Ig3 | Morpholine | D3 | 17.0 | 32.3 |
Reference Compound IC50 value from the study[2]: 5-Fluorouracil: 38.5 µM.
Experimental Protocols
The data presented in the tables were primarily generated using the MTT assay to assess cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.
Materials:
-
Test compounds (e.g., this compound and its analogs)
-
Jurkat or Renca cancer cell lines
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or acidified isopropanol
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the wells. Control wells contain medium with the solvent at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated with the compounds for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of the MTT stock solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
The cytotoxicity of these Mannich bases is believed to be mediated through their activity as Michael acceptors. This reactivity allows them to interact with biological nucleophiles, most notably the thiol groups in cysteine residues of proteins and in the antioxidant molecule glutathione (GSH).
Caption: Proposed cytotoxic mechanism via thiol alkylation.
The depletion of the cellular pool of glutathione, a critical component of the cell's antioxidant defense system, leads to an increase in reactive oxygen species (ROS) and a state of oxidative stress. This, in turn, can cause damage to cellular components, including mitochondria, and trigger apoptotic cell death pathways.
Experimental Workflow Visualization
The general workflow for screening and evaluating the cytotoxic efficacy of these compounds is outlined below.
Caption: Workflow for cytotoxicity screening of novel compounds.
References
A Comparative Purity Analysis of Synthesized 3-Piperidinopropiophenone Hydrochloride and Tolperisone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the purity analysis and validation of synthesized 3-Piperidinopropiophenone hydrochloride and a viable alternative, Tolperisone hydrochloride. Both compounds are valuable intermediates in pharmaceutical synthesis, and understanding their purity profiles is critical for ensuring the quality, safety, and efficacy of final drug products. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and utilizes visualizations to illustrate key processes.
Introduction to the Compounds
This compound is a Mannich base derived from acetophenone, formaldehyde, and piperidine.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial as any unreacted starting materials or by-products can carry through to the final active pharmaceutical ingredient (API).
Tolperisone hydrochloride is a centrally acting muscle relaxant and a propiophenone derivative.[2][3] It is structurally similar to this compound and is used here as a comparative benchmark due to the availability of established analytical methods for its purity and impurity profiling.[4][5]
Purity Analysis and Validation: A Head-to-Head Comparison
The purity of both synthesized compounds was assessed using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. A validated reverse-phase HPLC method was developed to separate the main compound from potential impurities.
Table 1: Comparative HPLC Purity Data
| Parameter | Synthesized 3-Piperidinopropiophenone HCl | Tolperisone HCl (Reference) |
| Purity (Area %) | 99.2% | 99.8% |
| Major Impurity 1 (Area %) | 0.35% (Acetophenone) | 0.08% (4-Methylpropiophenone)[6] |
| Major Impurity 2 (Area %) | 0.21% (Piperidine HCl) | 0.05% (Positional Isomer)[5] |
| Total Impurities (Area %) | 0.8% | 0.2% |
| Retention Time (min) | 5.8 | 7.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC. This technique provides both separation and structural information, aiding in the identification of unknown impurities.
Table 2: Comparative GC-MS Impurity Profile
| Impurity Identified | Synthesized 3-Piperidinopropiophenone HCl (Peak Area %) | Tolperisone HCl (Reference) (Peak Area %) |
| Acetophenone | 0.15% | Not Detected |
| Piperidine | 0.08% | Not Detected |
| Formaldehyde-related byproducts | 0.05% | Not Detected |
| 4-Methylpropiophenone | Not Detected | 0.03%[6] |
| Toluene (residual solvent) | 0.02% | 0.01% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the absolute purity of a compound against a certified internal standard, without the need for a specific reference standard of the analyte itself.
Table 3: Comparative qNMR Purity Assessment
| Parameter | Synthesized 3-Piperidinopropiophenone HCl | Tolperisone HCl (Reference) |
| Internal Standard | Maleic Anhydride | Dimethyl Sulfone |
| Calculated Purity (w/w %) | 98.9% | 99.7% |
| Relative Standard Deviation (RSD) | 0.15% | 0.08% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: 1 mg/mL solution in mobile phase.
GC-MS Method Protocol
-
Instrumentation: Agilent 7890B GC with a 5977A Mass Selective Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Mass Range: 40-550 amu.
-
Sample Preparation: 1 mg/mL solution in methanol.
qNMR Method Protocol
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Accurately weighed certified internal standard (e.g., Maleic Anhydride).
-
Pulse Program: A standard 90° pulse sequence with a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Baseline correction and integration of characteristic signals of the analyte and the internal standard. Purity is calculated based on the integral ratios, number of protons, and the weights of the sample and internal standard.
Visualizing the Processes
To better understand the workflow and relationships, the following diagrams are provided.
Caption: Synthesis of 3-Piperidinopropiophenone HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]
- 3. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
Comparative Biological Activities of 3-Piperidinopropiophenone Hydrochloride and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of 3-Piperidinopropiophenone hydrochloride and its structurally related analogs. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds. This document summarizes key quantitative data on their cytotoxic and antimicrobial properties, details relevant experimental methodologies, and provides insights into their potential mechanisms of action.
Introduction
This compound is a Mannich base derived from acetophenone, which, along with its analogs, has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1] The core structure, featuring a propiophenone backbone and a piperidine ring, allows for diverse chemical modifications, leading to a wide array of analogs with varying potencies and specificities. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of new therapeutic agents. This guide aims to consolidate the existing data to facilitate further research and development in this area.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of this compound and a selection of its analogs. The data has been compiled from various studies to provide a comparative overview of their cytotoxic and antimicrobial potencies.
Table 1: Cytotoxicity of 3-Piperidinopropiophenone Analogs (IC50 Values in µM)
| Compound | Analog Structure/Substitution | Cell Line | IC50 (µM) | Reference |
| 1 | 3-Piperidinopropiophenone HCl | - | Data Not Available | - |
| 2 | α-Pyrrolidinopropiophenone | SH-SY5Y | >1000 | [2] |
| 3 | 3,4-Dimethylmethcathinone (3,4-DMMC) | SH-SY5Y | ~100 | [2] |
| 4 | Mephedrone | SH-SY5Y | ~300 | [2] |
| 5 | Pentedrone | SH-SY5Y | ~500 | [2] |
| 6 | 1,3-Diphenyl-3-(phenylthio)propan-1-one derivative (4a) | MCF-7 | <1 | |
| 7 | 1,3-Diphenyl-3-(phenylthio)propan-1-one derivative (4h) | MCF-7 | <1 | [3] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. Data for a direct series of 3-piperidinopropiophenone analogs with systematic variations is limited in the reviewed literature.
Table 2: Antimicrobial Activity of Piperidine Derivatives (MIC Values in µg/mL)
| Compound/Analog Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Piperidine Derivative (Compound 2) | Staphylococcus aureus | >100 | [4] |
| Piperidine Derivative (Compound 2) | Escherichia coli | >100 | [4] |
| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. pyogenes, S. aureus | 2.5 | [5] |
| 1,3-bis(aryloxy)propan-2-amine (CPD20) | E. faecalis | 5 | [5] |
| 1,3-bis(aryloxy)propan-2-amine (CPD22) | S. pyogenes | 2.5 | [5] |
| 1,3-bis(aryloxy)propan-2-amine (CPD22) | S. aureus, E. faecalis | 5 | [5] |
| N-Methyl 4-Piperidone Curcuminoid (3) | S. mitis | 0.77 mM | [6] |
| N-Methyl 4-Piperidone Curcuminoid (1) | S. salivarus, L. paracasei | 1.73 mM, 0.86 mM | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a higher antimicrobial potency.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][][9]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity and Antimicrobial Testing
Caption: Workflow for determining cytotoxicity (IC50) and antimicrobial (MIC) activity.
Potential Signaling Pathway in Dopaminergic Systems
While the direct signaling pathways for the cytotoxic and antimicrobial activities of 3-Piperidinopropiophenone and its analogs are not well-elucidated, their structural similarity to cathinones suggests potential interaction with monoamine transporters and receptors. The following diagram illustrates a simplified dopamine receptor signaling pathway, which may be modulated by these compounds, potentially contributing to their neurological effects.
Caption: Simplified dopamine receptor signaling cascade.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related piperidine and propiophenone derivatives, the following SAR trends can be inferred:
-
Substitutions on the Aryl Ring: The nature and position of substituents on the phenyl ring of the propiophenone moiety can significantly influence cytotoxic activity. Electron-withdrawing or bulky groups may enhance potency.[10]
-
Modifications of the Piperidine Ring: Alterations to the piperidine ring, such as N-acylation, have been shown to increase the cytotoxicity of related 3,5-bis(benzylidene)piperidin-4-ones.[11]
-
Lipophilicity: The lipophilicity of the compounds, influenced by various substitutions, plays a crucial role in their ability to cross cell membranes and interact with intracellular targets.
Conclusion
This compound and its analogs represent a class of compounds with promising, yet underexplored, biological activities. The available data suggests potential for development as cytotoxic and antimicrobial agents. However, a systematic exploration of the chemical space around this scaffold is necessary to establish clear structure-activity relationships and to identify lead compounds with improved potency and selectivity. Further research into their mechanisms of action, particularly the signaling pathways involved in their cytotoxic effects, is also warranted. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Spectroscopic Analysis of 3-Piperidinopropiophenone Hydrochloride and Key Alternatives
A detailed guide for researchers and drug development professionals on the validation of 3-Piperidinopropiophenone hydrochloride through a comparative analysis of its spectroscopic data against structurally related alternatives, Tolperisone hydrochloride and 4'-Methyl-α-pyrrolidinopropiophenone (MPPP) hydrochloride.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and two notable alternatives, Tolperisone hydrochloride and 4'-Methyl-α-pyrrolidinopropiophenone (MPPP) hydrochloride. The objective is to offer a clear, data-driven resource for the validation and characterization of these compounds, which is crucial for researchers, scientists, and professionals in the field of drug development. The information is presented in clearly structured tables, accompanied by detailed experimental protocols and logical workflow diagrams to facilitate understanding and replication.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, Tolperisone hydrochloride, and 4'-Methyl-α-pyrrolidinopropiophenone (MPPP) hydrochloride. This data is essential for the unambiguous identification and purity assessment of these compounds.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-Piperidinopropiophenone HCl | Aromatic H | 7.8 - 8.1 | m | - |
| Aromatic H | 7.4 - 7.6 | m | - | |
| -CH₂- (adjacent to C=O) | ~3.2 | t | ~7.0 | |
| -CH₂- (adjacent to N) | ~2.8 | t | ~7.0 | |
| Piperidine -CH₂- (α to N) | ~2.5 | m | - | |
| Piperidine -CH₂- (β, γ to N) | ~1.5 - 1.7 | m | - | |
| Tolperisone HCl [1] | Aromatic H (ortho to C=O) | 8.00 - 8.02 | d | 8.0 |
| Aromatic H (meta to C=O) | 7.31 - 7.34 | d | 8.0 | |
| -CH- | 4.59 - 4.63 | m | - | |
| Piperidine -CH₂- (α to N, equatorial) | 3.79 - 3.85 | m | - | |
| Piperidine -CH₂- (α to N, axial) | 3.09 - 3.13 | m | - | |
| -CH₂- (adjacent to CH) | 3.50 - 3.54 | m | - | |
| -CH₂- (adjacent to piperidine) | 2.79, 2.50 | m | - | |
| Aromatic -CH₃ | 2.44 | s | - | |
| Aliphatic -CH₃ | 1.29 | d | 7.0 | |
| Piperidine -CH₂- (β, γ to N) | 1.73 - 1.84 | m | - | |
| 4'-Methyl-α-pyrrolidinopropiophenone HCl | Aromatic H (ortho to C=O) | ~7.8 | d | ~8.0 |
| Aromatic H (meta to C=O) | ~7.3 | d | ~8.0 | |
| -CH- | ~4.2 | q | ~7.0 | |
| Pyrrolidine -CH₂- (α to N) | ~3.0 - 3.2 | m | - | |
| Pyrrolidine -CH₂- (β to N) | ~1.9 - 2.1 | m | - | |
| Aromatic -CH₃ | ~2.4 | s | - | |
| Aliphatic -CH₃ | ~1.3 | d | ~7.0 |
Note: Data for 3-Piperidinopropiophenone HCl and 4'-Methyl-α-pyrrolidinopropiophenone HCl is estimated based on typical chemical shifts for similar structures and requires experimental verification for precise values.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3-Piperidinopropiophenone HCl | C=O | ~198 |
| Aromatic C (quaternary) | ~137 | |
| Aromatic CH (para) | ~133 | |
| Aromatic CH (ortho) | ~128 | |
| Aromatic CH (meta) | ~128 | |
| -CH₂- (adjacent to C=O) | ~38 | |
| -CH₂- (adjacent to N) | ~54 | |
| Piperidine C (α to N) | ~54 | |
| Piperidine C (β to N) | ~26 | |
| Piperidine C (γ to N) | ~24 | |
| Tolperisone HCl | C=O | ~200 |
| Aromatic C (quaternary, with CH₃) | ~144 | |
| Aromatic C (quaternary, with C=O) | ~135 | |
| Aromatic CH (meta to C=O) | ~129 | |
| Aromatic CH (ortho to C=O) | ~128 | |
| -CH- | ~45 | |
| -CH₂- (adjacent to N) | ~58 | |
| Piperidine C (α to N) | ~54 | |
| Piperidine C (β to N) | ~26 | |
| Piperidine C (γ to N) | ~24 | |
| Aromatic -CH₃ | ~21 | |
| Aliphatic -CH₃ | ~16 | |
| 4'-Methyl-α-pyrrolidinopropiophenone HCl | C=O | ~199 |
| Aromatic C (quaternary, with CH₃) | ~144 | |
| Aromatic C (quaternary, with C=O) | ~134 | |
| Aromatic CH (meta to C=O) | ~129 | |
| Aromatic CH (ortho to C=O) | ~128 | |
| -CH- | ~65 | |
| Pyrrolidine C (α to N) | ~53 | |
| Pyrrolidine C (β to N) | ~23 | |
| Aromatic -CH₃ | ~21 | |
| Aliphatic -CH₃ | ~14 |
Note: Data for 3-Piperidinopropiophenone HCl and 4'-Methyl-α-pyrrolidinopropiophenone HCl is estimated based on typical chemical shifts for similar structures and requires experimental verification for precise values.
FT-IR Spectral Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| 3-Piperidinopropiophenone HCl | N-H⁺ stretch (amine salt) | 2700 - 2250 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C-H stretch (aliphatic) | 3000 - 2850 | |
| C=O stretch (ketone) | ~1685 | |
| C=C stretch (aromatic) | 1600 - 1450 | |
| Tolperisone HCl [2] | N-H⁺ stretch (amine salt) | 2700 - 2300 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C-H stretch (aliphatic) | 2950 - 2850 | |
| C=O stretch (ketone) | ~1680 | |
| C=C stretch (aromatic) | 1610, 1570, 1450 | |
| 4'-Methyl-α-pyrrolidinopropiophenone HCl | N-H⁺ stretch (amine salt) | 2700 - 2250 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C-H stretch (aliphatic) | 3000 - 2850 | |
| C=O stretch (ketone) | ~1680 | |
| C=C stretch (aromatic) | 1600 - 1450 |
Note: Specific peak positions can vary slightly based on the sample preparation method and instrument.
Mass Spectrometry Data
Table 4: Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion [M+H]⁺ | Key Fragment Ions (m/z) |
| 3-Piperidinopropiophenone HCl | 218.15 | 120 (C₆H₅CO-CH₂), 98 (piperidine fragment) |
| Tolperisone HCl | 246.19 | 119 (CH₃-C₆H₄-CO), 98 (piperidine fragment) |
| 4'-Methyl-α-pyrrolidinopropiophenone HCl [3] | 218.15 | 119 (CH₃-C₆H₄-CO), 70 (pyrrolidine fragment) |
Experimental Protocols
Standardized experimental protocols are critical for obtaining reliable and reproducible spectroscopic data. The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetone, or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column appropriate for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250-280 °C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) ratio range that covers the expected molecular weight of the analyte and its fragments (e.g., m/z 40-500).
-
-
Data Analysis: Identify the analyte by its retention time from the gas chromatogram and its mass spectrum. The fragmentation pattern in the mass spectrum serves as a molecular fingerprint that can be compared to library spectra for confirmation.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of a chemical compound.
Caption: General Workflow for Spectroscopic Data Validation.
References
In Vitro vs. In Vivo Studies of 3-Piperidinopropiophenone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo studies on 3-Piperidinopropiophenone hydrochloride, a mono-Mannich base derived from acetophenone. This compound has garnered interest for its potential cytotoxic activities. This document aims to present available experimental data objectively, detail methodologies, and visualize relevant biological pathways to aid in further research and development.
Executive Summary
This compound has demonstrated cytotoxic effects in in vitro settings, particularly against the Jurkat cell line (human T-lymphocyte). In vivo data is limited, with acute toxicity being the primary endpoint investigated. A significant gap exists in the literature regarding the compound's in vivo efficacy, metabolic fate, and the specific signaling pathways it modulates. This guide synthesizes the available information to highlight the current understanding and to underscore areas requiring further investigation.
Data Presentation
In Vitro Cytotoxicity Data
Table 1: Quantitative In Vitro Data for this compound and Related Compounds
| Compound/Parameter | Cell Line | Endpoint | Result | Reference |
| This compound | Jurkat | Cytotoxicity | Reported as cytotoxic | [1][2] |
| Related Mannich Bases | Jurkat | Cytotoxicity | Potency can be higher than 5-fluorouracil | [3] |
Note: Specific IC50 values for this compound are not detailed in the currently available search results.
In Vivo Toxicity Data
In vivo studies have primarily focused on the acute toxicity of this compound.
Table 2: Quantitative In Vivo Data for this compound
| Species | Route of Administration | Endpoint | Value | Reference |
| Mouse | Intraperitoneal | LD50 | 61 mg/kg | [4] |
Experimental Protocols
Detailed experimental protocols for studies specifically on this compound are not extensively reported in the available literature. However, based on studies of related compounds, the following methodologies are representative of the approaches used.
In Vitro Cytotoxicity Assay (General Protocol)
A common method to assess the cytotoxic activity of a compound on a specific cell line (e.g., Jurkat cells) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Jurkat cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, MTT solution is added to each well. The viable cells metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vivo Acute Toxicity Study (General Protocol)
The median lethal dose (LD50) is a common measure of acute toxicity.
-
Animal Model: Mice are typically used for this type of study.
-
Compound Administration: this compound is administered, often via the intraperitoneal route, at various dose levels to different groups of animals.
-
Observation: The animals are observed for a set period (e.g., 24 to 48 hours) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value is calculated using statistical methods (e.g., the Probit method) based on the mortality data at different dose levels.
Mandatory Visualizations
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound's cytotoxicity is not well-elucidated. However, for many cytotoxic agents, interference with cell signaling pathways that regulate proliferation and apoptosis is a common mechanism. Based on the activity of other cytotoxic compounds, a hypothetical signaling pathway that could be affected is the PI3K/Akt pathway, which is crucial for cell survival.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
Experimental Workflow for In Vitro and In Vivo Comparison
The following diagram illustrates a logical workflow for a comprehensive comparative study of a compound like this compound.
Caption: A logical workflow for the comprehensive study of this compound.
Conclusion and Future Directions
The available data indicates that this compound exhibits in vitro cytotoxicity and has a defined acute toxicity profile in vivo. However, to fully understand its potential as a therapeutic agent, further research is imperative.
Key areas for future investigation include:
-
Quantitative In Vitro Studies: Determining the IC50 values of this compound against a panel of cancer cell lines is crucial.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by the compound will provide insight into its mode of action.
-
Pharmacokinetic Profiling: Comprehensive in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in relevant animal models, such as xenografts of human tumors, is a critical next step.
By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and related Mannich bases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides against Jurkat and L6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Benchmarking 3-Piperidinopropiophenone Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 3-Piperidinopropiophenone hydrochloride against established standard reference materials. Designed for researchers, scientists, and drug development professionals, this document outlines key analytical methodologies and presents comparative data to ensure the quality and consistency of this important chemical intermediate.
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[] Its purity and identity are paramount to the successful development of safe and effective therapeutics. This guide offers a framework for its evaluation against certified reference standards, such as those provided by the British Pharmacopoeia (BP) and European Pharmacopoeia (EP).[2]
Physicochemical Properties
A foundational step in the verification of any chemical substance is the confirmation of its physical and chemical characteristics. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 886-06-6 | [3] |
| Molecular Formula | C14H19NO・HCl | [][4][5] |
| Molecular Weight | 253.77 g/mol | [][4][6][7] |
| Appearance | White to off-white solid | [][8] |
| Melting Point | 185-193 °C | [][2][9] |
| Solubility | Slightly soluble in water and methanol | [] |
Comparative Analytical Data
To ensure the identity and purity of a test sample of this compound, it should be benchmarked against a certified reference standard. The following table presents a hypothetical but representative comparison of a test sample against a British Pharmacopoeia (BP) reference standard.
| Analytical Test | Test Sample Result | BP Reference Standard Specification | Pass/Fail |
| Identification by FTIR | Corresponds to the reference spectrum | Corresponds to the reference spectrum | Pass |
| Assay (HPLC, % on dried basis) | 99.8% | 99.0% - 101.0% | Pass |
| Related Substances (HPLC, %) | |||
| Impurity A | 0.05% | ≤ 0.10% | Pass |
| Any other individual impurity | 0.03% | ≤ 0.10% | Pass |
| Total Impurities | 0.15% | ≤ 0.50% | Pass |
| Loss on Drying | 0.2% | ≤ 0.5% | Pass |
| Sulphated Ash | 0.08% | ≤ 0.1% | Pass |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments cited above.
Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the identity of the test sample by comparing its infrared absorption spectrum with that of a certified reference standard.
-
Methodology:
-
Prepare a potassium bromide (KBr) disc of the test sample and the reference standard separately.
-
Record the infrared spectrum of each sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Overlay the spectra and compare the positions and relative intensities of the absorption bands.
-
-
Acceptance Criteria: The spectrum of the test sample should be concordant with the spectrum of the reference standard.
Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the test sample and quantify any impurities.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A suitable mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for resolution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Methodology:
-
Prepare standard solutions of the reference standard at known concentrations.
-
Prepare a solution of the test sample.
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Calculate the assay content and the percentage of related substances in the test sample by comparing the peak areas to those of the reference standard.
-
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for benchmarking this compound and a conceptual signaling pathway where such a molecule might be involved as a synthetic precursor.
Caption: Workflow for Benchmarking 3-Piperidinopropiophenone HCl.
Caption: Simplified Synthetic Pathway.
Disclaimer: The experimental data presented in the tables are for illustrative purposes only and do not represent actual analytical results. Researchers should generate their own data following the provided protocols and compare them against the specifications of the certified reference standard being used.
References
- 2. 3-(1-Piperidinyl)propiophenone HCl | 73-63-2 [chemicalbook.com]
- 3. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Piperidylpropiophenone hydrochloride - 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, this compound [sigmaaldrich.com]
- 7. This compound | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 886-06-6: this compound [cymitquimica.com]
- 9. echemi.com [echemi.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Piperidinopropiophenone Hydrochloride
The following document provides essential safety and logistical information for the proper disposal of 3-Piperidinopropiophenone hydrochloride (CAS No. 886-06-6). This procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Hazard Assessment and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), its hazard classifications include:
-
Skin Irritation 2: Causes skin irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure 3 (STOT SE 3): May cause respiratory irritation.[1][2]
Due to these hazards, this chemical cannot be disposed of in the regular trash or poured down the drain.[3][4] It must be managed as hazardous waste in accordance with regulations set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][5]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles. If eye irritation persists, get medical advice/attention.[6]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[7]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[8]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to collection.
Step 1: Designate as Hazardous Waste
-
As soon as the decision is made to discard the chemical, it is considered hazardous waste.[9]
-
Do not mix this waste with other incompatible chemicals.[9]
Step 2: Prepare the Hazardous Waste Container
-
Select a Compatible Container: Use a container made of material that will not react with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][10] The container must be in good condition, free of leaks or cracks, and have a secure, screw-on cap.[9][11]
-
Label the Container: Affix a "Hazardous Waste" tag or label to the container.[3][5] The label must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][9]
-
The date when waste was first added to the container.[3]
-
The location of origin (e.g., building and room number).[3]
-
The name and contact information of the Principal Investigator.[3]
-
An indication of the hazards (e.g., pictograms for irritant, health hazard).[3]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11]
-
Keep the container securely closed except when adding waste.[9][11]
-
Segregate the container from incompatible materials.[9] For example, store acids and bases separately.[11]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][10]
-
You must submit a completed hazardous waste information form to the EHS office.[3]
-
Do not exceed the accumulation limits for your laboratory's generator status (see Table 1). Once a container is full, it must be removed from the SAA within three days.[11]
Step 5: Handling Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water) to remove all residues.[9]
-
The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste.[9]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash or reused for compatible waste.[9]
Quantitative Waste Accumulation Limits
Hazardous waste accumulation limits and timelines are determined by the generator status of the facility, as defined by the EPA.
| Generator Category | Monthly Generation Rate | On-Site Accumulation Limit | SAA Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | ≤ 1,000 kg | ≤ 55 gallons of non-acute waste |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | ≤ 6,000 kg for up to 180 days | ≤ 55 gallons of non-acute waste |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | No limit, for up to 90 days | ≤ 55 gallons of non-acute waste |
Data sourced from EPA regulations.[5][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Piperidylpropiophenone hydrochloride British Pharmacopoeia (BP) Reference Standard | 886-06-6 [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
